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Compound of Interest

Compound Name: (3-Nitrophenoxy)acetic acid

Cat. No.: B168002

An In-depth Technical Guide on the Theoretical Properties of (3-Nitrophenoxy)acetic acid

Introduction

(3-Nitrophenoxy)acetic acid, with the chemical formula CsH7NOs, is an organic compound
belonging to the phenoxyacetic acid family. This class of compounds is notable for its presence
in various biologically active molecules, including herbicides and pharmaceuticals. The
structure of (3-Nitrophenoxy)acetic acid, featuring a phenyl ring substituted with both a nitro
group and an acetic acid moiety via an ether linkage, imparts specific physicochemical and
electronic properties that are of significant interest to researchers in medicinal chemistry, drug
development, and materials science. The nitro group, a strong electron-withdrawing group, and
the acidic carboxylic group are key determinants of its reactivity, solubility, and potential
biological interactions. This guide provides a comprehensive overview of the theoretical
properties of (3-Nitrophenoxy)acetic acid, supported by computational data and relevant
experimental protocols.

Theoretical and Physicochemical Properties

The theoretical properties of a molecule are crucial for predicting its behavior in various
chemical and biological systems. Computational chemistry provides valuable insights into these
characteristics. The properties of the related compound, 3-Nitrophenylacetic acid, are often
used as a reference point.
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Data Presentation: Physicochemical and Computed
Properties

The following table summarizes key quantitative data for (3-Nitrophenoxy)acetic acid and the
structurally similar 3-Nitrophenylacetic acid, derived from computational models and
experimental data where available.

3-

( . . 3-Nitrophenylacetic
Property Nitrophenoxy)aceti id Data Source

aci

c acid
Molecular Formula CsH7NOs CsH7NOa4 PubChem[1]
Molecular Weight 197.14 g/mol 181.15 g/mol PubChem[1][2]
Exact Mass 197.032422 g/mol 181.037508 g/mol PubChem[1][2]

) ChemBK,
pKa (at 25°C) Predicted ~3.0-4.0 3.97 ]
ChemicalBook][3][4]
XLogP3 (LogP) 14 15 PubChem[1][2]
Topological Polar
polod 92.3 A2 83.1 A2 PubChem[1][2]

Surface Area (TPSA)
Hydrogen Bond Donor

1 1 PubChem[1][2]
Count
Hydrogen Bond

5 4 PubChem[1][2]
Acceptor Count
Rotatable Bond Count 3 2 PubChem[1][2]
Melting Point Not available 117-120 °C ChemicalBook[4]
Complexity 240 211 PubChem[1][2]

N Soluble in hot water, ) ChemBK,

Solubility Soluble in water ]

hot alcohol, ether ChemicalBook][3][4]

Note: Some properties for (3-Nitrophenoxy)acetic acid are predicted based on its structure
and comparison with similar compounds, as direct experimental data is limited.
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The presence of the ether oxygen in (3-Nitrophenoxy)acetic acid increases its hydrogen bond
acceptor count and topological polar surface area compared to 3-Nitrophenylacetic acid. The
XLogP3 value suggests moderate lipophilicity, which is a critical factor for cell membrane
permeability in drug development.

Quantum Chemical Insights

Density Functional Theory (DFT) is a computational method used to investigate the electronic
structure of molecules.[5] For nitroaromatic compounds, DFT studies can elucidate charge
distribution, molecular orbital energies, and reactivity.[6][7]

» Electronic Effects: The nitro group (-NO2) is a strong electron-withdrawing group. This effect,
combined with the ether linkage and carboxylic acid, significantly influences the electron
density distribution across the aromatic ring.[8] This makes the ring electron-deficient and
influences its reactivity in electrophilic aromatic substitution reactions.

e Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest
Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The
energy gap between HOMO and LUMO indicates the molecule's chemical stability. For nitro-
substituted aromatic acids, the LUMO is typically localized over the nitro group and the
aromatic ring, indicating these are the primary sites for nucleophilic attack.

o Reactivity Descriptors: Conceptual DFT provides indices like electrophilicity (w) and
nucleophilicity (N) that quantify a molecule's reactivity.[9] (3-Nitrophenoxy)acetic acid is
expected to be a moderate to strong electrophile due to the electron-withdrawing nature of
the nitro group.

Experimental Protocols
Synthesis of (3-Nitrophenoxy)acetic acid

A common and effective method for synthesizing phenoxyacetic acids is the Williamson ether
synthesis. This protocol outlines a representative procedure.

Reaction: 3-Nitrophenol + Ethyl Bromoacetate — Ethyl (3-nitrophenoxy)acetate — (3-
Nitrophenoxy)acetic acid

Materials:
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» 3-Nitrophenol

o Ethyl bromoacetate

o Potassium carbonate (anhydrous)
e Acetone (anhydrous)

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

« Distilled water

» Ethanol

 Diethyl ether

Procedure:

o Step 1: Etherification. To a round-bottom flask equipped with a reflux condenser and
magnetic stirrer, add 3-nitrophenol (1 eq.), anhydrous potassium carbonate (1.5 eq.), and
anhydrous acetone. Stir the mixture at room temperature for 30 minutes.

e Add ethyl bromoacetate (1.1 eq.) dropwise to the mixture.

o Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction
progress using Thin Layer Chromatography (TLC).

o After completion, cool the mixture to room temperature and filter to remove potassium salts.

o Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ester,
ethyl (3-nitrophenoxy)acetate.

o Step 2: Hydrolysis. Dissolve the crude ester in a mixture of ethanol and a 10% aqueous
NaOH solution.
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Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored
by TLC).

Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with
water and wash with diethyl ether to remove any unreacted starting material.

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slow addition of
concentrated HCI.

Step 3: Isolation and Purification. The (3-Nitrophenoxy)acetic acid will precipitate as a
solid.

Filter the precipitate, wash thoroughly with cold distilled water, and dry under vacuum.

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to
obtain the pure compound.

Characterization Methods

The synthesized compound should be characterized to confirm its identity and purity using

standard spectroscopic techniques.

1H NMR Spectroscopy: To confirm the proton environments in the molecule.
13C NMR Spectroscopy: To identify all unique carbon atoms.

FT-IR Spectroscopy: To identify functional groups like C=0 (carboxylic acid), N-O (nitro
group), C-O-C (ether), and O-H (carboxylic acid).

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Mandatory Visualizations
Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of (3-Nitrophenoxy)acetic acid.
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Structure-Property Relationship Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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